molecular formula C18H16O5 B192599 4',5,7-Trimethoxyisoflavone CAS No. 1162-82-9

4',5,7-Trimethoxyisoflavone

Cat. No. B192599
CAS RN: 1162-82-9
M. Wt: 312.3 g/mol
InChI Key: PVVORTURQPBPEQ-UHFFFAOYSA-N
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Description

4’,5,7-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a group of phenolic compounds mostly restricted to plants of the legume family, where they mediate important interactions with plant-associated microbes, including in defense from pathogens and in nodulation .


Molecular Structure Analysis

The molecular structure of 4’,5,7-Trimethoxyisoflavone has been analyzed in several studies . It is an isoflavone substituted by methoxy groups at the 4’, 5, and 7 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,5,7-Trimethoxyisoflavone have been documented in various databases . It has a molecular weight of 328.3 g/mol .

Scientific Research Applications

Antiurolithiatic Activity

4',5,7-Trimethoxyisoflavone, along with other related compounds, has shown significant antiurolithiatic activity. In a study on rats, these compounds demonstrated a notable decrease in urinary stone size and increased urine production compared to control groups, suggesting potential applications in treating kidney stones (Pérez G. et al., 2000).

Metabolism by Human Intestinal Bacteria

This compound undergoes biotransformation by human intestinal bacteria, specifically Blautia sp. MRG-PMF1. This bacterium can metabolize various polymethoxyflavones (PMFs), including 4',5,7-Trimethoxyisoflavone, to demethylated flavones. This biotransformation has implications for understanding flavonoid metabolism in the human intestine and potentially leads to novel bioactive compounds (Kim et al., 2014).

Synthesis and Chemical Transformation

The chemical synthesis of 4',5,7-Trimethoxyisoflavone has been documented, providing insights into its structural composition and potential for creating derivative compounds. Studies have shown its conversion into pentamethoxyisoflavone and partial demethylation to produce robustigenin, indicating its versatility in chemical modifications (Nakayama et al., 1980).

Biotransformation by Fungi and Insects

Biotransformation of 4',5,7-Trimethoxyisoflavone by Aspergillus niger and the larvae of the common cutworm (Spodoptera litura) has been studied. Aspergillus niger demonstrated regioselective demethylation at the C-4′ position. Similarly, when metabolized by Spodoptera litura, it was converted through demethylation at various positions (Miyazawa et al., 2006)(Takahashi et al., 2006).

Antiviral and Antimicrobial Activity

Studies have found that related compounds of 4',5,7-Trimethoxyisoflavone exhibit antiviral activity against herpes simplex virus, human cytomegalovirus, and poliovirus. Additionally, antimicrobial activities against various bacterial and fungal strains have been observed in similar compounds, highlighting the potential for antimicrobial and antiviral applications (Hayashi et al., 1997)(Zheng et al., 1996).

properties

IUPAC Name

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVORTURQPBPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151315
Record name 4',5,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5,7-Trimethoxyisoflavone

CAS RN

1162-82-9
Record name 4',5,7-Trimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Park, UH Jin, AA Orr, SP Echegaray… - Chemical research in …, 2019 - ACS Publications
Many of the protective responses observed for flavonoids in the gastrointestinal track resemble aryl hydrocarbon receptor (AhR)-mediated effects. Therefore, we examined the structure–…
Number of citations: 23 pubs.acs.org
DE Pegnyemb, RG Tih, BL Sondengam, A Blond… - Phytochemistry, 2003 - Elsevier
Fractionation of the methanolic extract of Ochna afzelii stem bark has resulted in the isolation of two biflavonoids afzelones A and B along with five known flavonoids, calodenins A and B…
Number of citations: 22 www.sciencedirect.com
F Clematis, S Viglione, M Beruto, V Lanzotti… - Journal of plant …, 2014 - Elsevier
Spartium junceum L. (Leguminosae) is a perennial shrub, native to the Mediterranean region in southern Europe, widespread in all the Italian regions and, as a leguminous species, it …
Number of citations: 2 www.sciencedirect.com
LAS Nascimento, G Guilhon, MSP Arruda… - Revista Brasileira de …, 2009 - SciELO Brasil
This paper presents the chemical investigation of the leaves and stems of Ouratea castaneifolia (DC.) Engl.. There are no chemical or pharmacological studies with this species. Classic …
Number of citations: 8 www.scielo.br
H SEKIZAKI, R YOKOSAWA - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
Prunetin (2) and its derivatives were synthesized in order to study the relationship between structure and attracting activity to Aphanomyces euteiches zoospore. All of the derivatives (1, …
Number of citations: 33 www.jstage.jst.go.jp
M Cho, H Yoon, M Park, YH Kim, Y Lim - Phytomedicine, 2014 - Elsevier
Cell migration plays an important role in multicellular development and preservation. Because wound healing requires cell migration, compounds promoting cell migration can be used …
Number of citations: 12 www.sciencedirect.com
YH Chae, CB Marcus, DK Ho, JM Cassady, WM Baird - Cancer letters, 1991 - Elsevier
Activity-directed fractionation of Trifolium pratense resulted in isolation of the isoflavone biochanin A, a potent inhibitor of metabolic activation of the carcinogen benzo[a]pyrene (BaP) in …
Number of citations: 55 www.sciencedirect.com
YH Chae, DK Ho, JM Cassady, VM Cook… - Chemico-biological …, 1992 - Elsevier
Biochanin A, an isoflavone, has previously been shown to inhibit the metabolic activation of the carcinogen benzo[a]pyrene (B[a]P) to metabolites that bind to DNA in hamster embryo …
Number of citations: 20 www.sciencedirect.com
T HORIE, M SASAGAWA, F TORII… - Chemical and …, 1996 - jstage.jst.go.jp
3', 6'-Bis (benzyloxy)-2', 4'-dimethoxychalcones, which were derived from dibenzyl ether of 3, 6-dihydroxy-2, 4-dimethoxyacetophenone, were oxidatively rearranged with thallium (III) …
Number of citations: 21 www.jstage.jst.go.jp
SF Wang, Q Jiang, HY Yong, Y Li, RX Tan - Bioorganic & medicinal …, 2005 - Elsevier
Genistein derivatives were synthesized from genistein through a facile sonochemical approach in high yields. The bioassay was performed on ovariectomized (OVX) rats in terms of …
Number of citations: 65 www.sciencedirect.com

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